molecular formula C14H13N3 B599803 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)- CAS No. 152955-55-0

1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-

Cat. No. B599803
CAS RN: 152955-55-0
M. Wt: 223.279
InChI Key: QLCPBSXSYOKADV-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-4-amine, also known as 4-Amino-1H-pyrrolo[2,3-b]pyridine or 4-amino-7-azaindole, is a heterocyclic compound . It has the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . The compound is used by researchers as a unique chemical in early discovery .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-amine and its derivatives has been a subject of interest in the scientific community . The first monosubstituted 1H-pyrrolo[2,3-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Since then, various synthetic methods have been developed, starting from both a preformed pyrazole or pyridine .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-4-amine consists of a pyrrolopyridine core . The compound has two possible tautomeric forms: the 1H- and 2H-isomers . The InChI key for the compound is RCWISWVYKNLXHC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-b]pyridin-4-amine has a molecular weight of 133.15 g/mol . It has a topological polar surface area of 54.7 Ų and a complexity of 126 . The compound has two hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Properties

1H-Pyrrolo[2,3-b]pyridines, including 1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-, have been studied extensively for their synthesis and chemical properties. Various routes have been explored for their preparation, with a focus on the synthesis of alkyl and aryl substituted derivatives. These compounds exhibit reactivity in nitration, nitrosation, bromination, iodination, and reactions with Mannich bases, predominantly at the 3-position. They also show interesting reactions in forming di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes and derivatives of the isomeric 3H-system (Herbert & Wibberley, 1969).

Biological Activity

1H-Pyrrolo[2,3-b]pyridines demonstrate a wide range of biological activities. Some derivatives, such as 1-methylchromeno[3,4-b]pyrrol-4(3H)-one and 1-phenylchromeno[3,4-b]pyrrol-4(3H)-one, have shown cytotoxic activity against lung, colon, and breast cancer cell lines (Soman, Thaker, & Rajput, 2011). Additionally, certain pyrrolo[2,3-b]pyridine derivatives, such as 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, have been synthesized and characterized for their potential biological activities (Sroor, 2019).

Pharmacological Applications

Some 1H-pyrrolo[2,3-b]pyridine derivatives have been explored for their pharmacological potential. For instance, 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been identified as promising lead compounds as potassium-competitive acid blockers (P-CABs), with significant in vitro and in vivo inhibitory activity (Arikawa et al., 2014).

Anticancer Research

Pyrrolyl-pyridine heterocyclic compounds, including 1H-pyrrolo[2,3-b]pyridines, have been the focus of anticancer research. New scaffolds based on these compounds have been synthesized and evaluated for their anticancer activity, particularly against human cervical and breast cancer cell lines (Mallisetty et al., 2023).

Antimicrobial Potential

Novel pyrrole derivatives, including those related to the 1H-pyrrolo[2,3-b]pyridine structure, have been synthesized and tested for antimicrobial activity. These compounds have shown promising results compared to standard drugs, indicating their potential as antimicrobial agents (Shaikh et al., 2021).

Safety and Hazards

The safety and hazards associated with 1H-Pyrrolo[2,3-b]pyridin-4-amine are not well-documented in the literature. Sigma-Aldrich, a supplier of the compound, classifies it as a combustible liquid .

Future Directions

The future directions for research on 1H-Pyrrolo[2,3-b]pyridin-4-amine could include further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, more research is needed to understand its safety and hazards. The compound’s close similarity to the purine bases adenine and guanine suggests potential applications in medicinal chemistry .

properties

IUPAC Name

1-benzylpyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-13-6-8-16-14-12(13)7-9-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCPBSXSYOKADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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